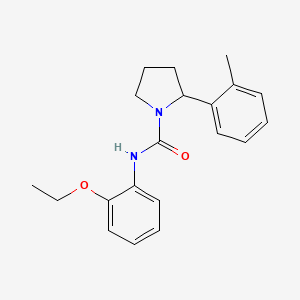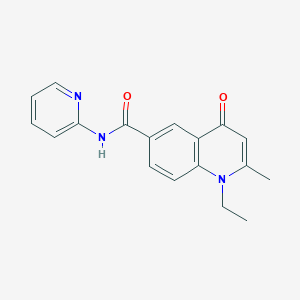
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as URB597, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down the endocannabinoid anandamide. The inhibition of FAAH leads to an increase in anandamide levels, which can have a variety of physiological effects.
Wirkmechanismus
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide works by inhibiting the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide increases anandamide levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of FAAH by N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide leads to an increase in anandamide levels, which can have a variety of physiological effects. Anandamide has been shown to have analgesic effects, reducing pain sensation in animal models. Anandamide has also been implicated in appetite regulation and mood, with increased levels of anandamide leading to increased food intake and improved mood. Additionally, anandamide has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the effects of anandamide. N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is also relatively stable and has a long half-life, allowing for sustained inhibition of FAAH. However, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has some limitations for lab experiments. It is not a specific inhibitor of FAAH, as it can also inhibit other enzymes. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide can have off-target effects, leading to unintended physiological effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential in treating addiction, particularly to opioids. Anandamide has been implicated in the reward pathway of the brain, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce opioid self-administration in animal models. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Anandamide has been shown to have neuroprotective effects, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease. Finally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential in treating pain, particularly chronic pain. Anandamide has been shown to have analgesic effects, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce pain sensitivity in animal models.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves several steps, starting with the reaction of 2-methylphenylmagnesium bromide with ethyl 2-bromoacetate to form 2-ethylphenyl 2-methylphenylacetate. This intermediate is then reacted with pyrrolidine and sodium hydride to form the final product, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been investigated for its potential in treating addiction, as anandamide has been implicated in the reward pathway of the brain. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential in treating inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-24-19-13-7-6-11-17(19)21-20(23)22-14-8-12-18(22)16-10-5-4-9-15(16)2/h4-7,9-11,13,18H,3,8,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROWHYREHWCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5969644.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5969651.png)
![3-methyl-N-(1-{1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5969658.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5969673.png)
![1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5969675.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B5969683.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)


![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B5969730.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5969737.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5969739.png)